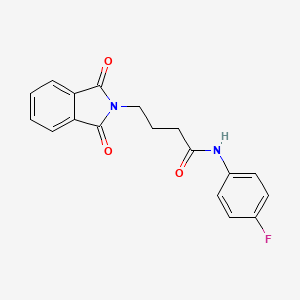
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide" often involves complex reactions where precursor molecules undergo specific transformations. For example, Huang et al. (2005) detailed the synthesis of a compound by reacting 2-(5-amino-4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione with 3-chloro-2,2-dimethylpropanoyl chloride in tetrahydrofuran at room temperature, yielding a structurally related compound through a well-defined crystallization process (Huang Ming-zhi et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds in this chemical class is often characterized using techniques like X-ray crystallography. The study by Huang et al. showcases the detailed crystallographic parameters, indicating a triclinic space group and providing insights into the geometric arrangement of atoms within the molecule. Such structural details are crucial for understanding the compound's chemical behavior and reactivity (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of "4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-fluorophenyl)butanamide" and its derivatives involves interactions that can lead to the formation of new bonds or functional groups. The synthetic process often reveals potential reactivity patterns, such as nucleophilic addition or substitution reactions, which are fundamental to further modifications of the compound for specific applications.
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are essential for understanding how a compound behaves under different conditions. These properties are directly related to the compound's molecular structure and influence its handling and usability in practical applications.
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are determined by their functional groups and overall molecular structure. Studies like those by Huang et al. (2005) often include reactivity tests and stability assessments under various conditions, providing valuable information on how these compounds can be utilized and manipulated in chemical syntheses (Huang Ming-zhi et al., 2005).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-12-7-9-13(10-8-12)20-16(22)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUJCJHYIDETPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)
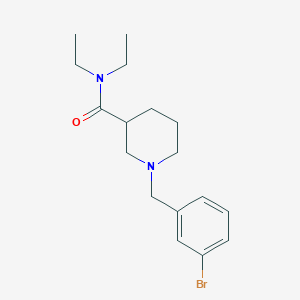
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)
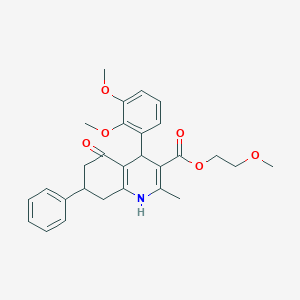

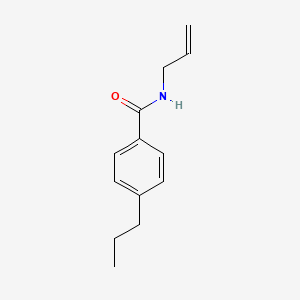
![ethyl 4-{[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4975385.png)
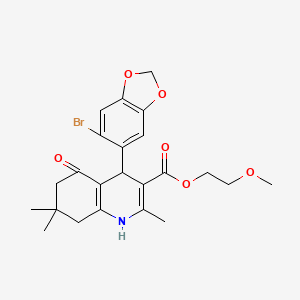
![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B4975393.png)